Neoaureothin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neoaureothin is produced through a series of intricate enzymatic pathways involving polyketide synthases (PKSs). These enzymes catalyze the assembly of the polyketide chain from simple carboxylic acid building blocks . The biosynthesis involves multiple modules, each responsible for a specific chain elongation step, ensuring the unidirectional progression of the polyketide assembly .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species under controlled conditions. Genetic engineering techniques have been employed to enhance the yield and structural diversity of this compound by manipulating the PKS modules .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neoaureothin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Hydroxyl, Nitro und Polyenkette ermöglicht .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Nitrogruppe zu einem Amin zu reduzieren.

Substitution: Halogenierungsreaktionen können unter kontrollierten Bedingungen mit Reagenzien wie Brom oder Chlor durchgeführt werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten zeigen können .

Wissenschaftliche Forschungsanwendungen

Medizin: Es zeigt vielversprechende antimykotische, antivirale und zytotoxische Aktivitäten, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.

Industrie: Die einzigartigen strukturellen Merkmale und biologischen Aktivitäten der Verbindung haben zu ihrer Erforschung bei der Entwicklung neuer antimikrobieller Wirkstoffe geführt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wirkt als Androgenrezeptor-Antagonist und hemmt die Bindung von Dihydrotestosteron an Androgenrezeptoren. Darüber hinaus stört es die Anhäufung von viraler RNA und hemmt so die Produktion neuer Viruspartikel. Der Wirkmechanismus der Verbindung umfasst komplexe Interaktionen mit zellulären Prozessen und trägt zu ihren vielfältigen biologischen Aktivitäten bei.

Wirkmechanismus

Neoaureothin exerts its effects through interaction with various molecular targets and pathways. It acts as an androgen receptor antagonist, inhibiting the binding of dihydrotestosterone to androgen receptors. Additionally, it disrupts the accumulation of viral RNA, thereby inhibiting the production of new viral particles. The compound’s mechanism of action involves complex interactions with cellular processes, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Neoaureothin ist strukturell und funktionell mit mehreren anderen Polyketidverbindungen verwandt:

Aureothin: Teilt einen ähnlichen Biosyntheseweg und zeigt antimykotische und insektizide Eigenschaften.

Alloaureothin: Ein strukturelles Analogon mit ähnlichen biologischen Aktivitäten.

Luteothin: Bekannt als Deoxyaureothin, ist es eine weitere verwandte Verbindung mit unterschiedlichen biologischen Eigenschaften.

Die Einzigartigkeit von this compound liegt in seinen spezifischen strukturellen Merkmalen und der Bandbreite an biologischen Aktivitäten, die es zeigt, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Neoaureothin, also known as spectinabilin, is a polyketide compound produced primarily by certain species of Streptomyces, particularly Streptomyces orinoci. It is notable for its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its nitro-substituted structure, which is a common feature among polyketides. The biosynthesis of this compound involves a complex assembly line of polyketide synthases (PKS), specifically the non-colinear modular PKS systems. The gene cluster responsible for its production has been cloned and sequenced, revealing significant similarities to the aureothin biosynthesis pathway.

Table 1: Comparison of this compound and Aureothin Biosynthesis

| Feature | This compound (Nor) | Aureothin (Aur) |

|---|---|---|

| Gene Cluster Length | 39 kb | 38 kb |

| PKS Type | Type I | Type I |

| Key Enzymes | NorA, NorB, NorC | AurA, AurB, AurC |

| Iterative Modules | Yes | Yes |

| Nitro Group Presence | Yes | Yes |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses potent antifungal properties, making it effective against strains such as Candida albicans and Aspergillus niger. Its antibacterial effects are also noteworthy, particularly against Gram-positive bacteria.

- Case Study : In a study published in Cell Chemical Biology, this compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Antiviral Activity

Research has indicated that this compound may also possess antiviral properties. It has been shown to inhibit the replication of certain viruses in vitro, although further studies are needed to fully elucidate its mechanisms of action.

- Case Study : A recent investigation revealed that this compound could reduce viral load in cell cultures infected with herpes simplex virus (HSV), suggesting potential as an antiviral agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound disrupts cellular processes in target organisms. For instance, its interaction with cell membranes and inhibition of nucleic acid synthesis have been proposed as potential mechanisms for its antimicrobial activity.

Engineering and Production Enhancements

Recent advancements in synthetic biology have allowed researchers to manipulate the this compound biosynthesis pathway to enhance production yields. By reassembling the gene cluster in heterologous hosts like Streptomyces albus, researchers have achieved increased titers of this compound.

Eigenschaften

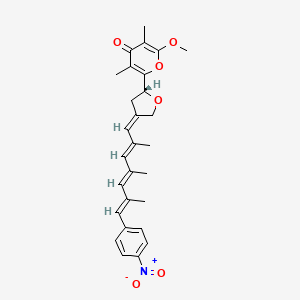

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-QDYRYYKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | 2-Methoxy-3,5-dimethyl-6-[(2R,4Z)-tetrahydro-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)-2,4,6-heptatrien-1-ylidene]-2-furanyl]-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59795-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SPECTINABILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH93BW6NAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.